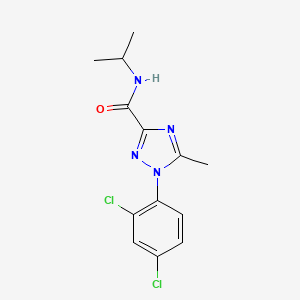

1-(2,4-dichlorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2,4-dichlorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and material science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with 2,4-dichlorophenyl hydrazine and isopropyl isocyanate.

Formation of Intermediate: The reaction between 2,4-dichlorophenyl hydrazine and isopropyl isocyanate forms an intermediate compound.

Cyclization: The intermediate undergoes cyclization in the presence of a base, such as sodium hydroxide, to form the triazole ring.

Final Product: The final product, this compound, is obtained after purification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow microreactors to enhance reaction efficiency and yield. Continuous flow microreactors offer better control over reaction conditions, such as temperature and residence time, leading to higher yields and reduced waste .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,4-dichlorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted triazole derivatives.

Wissenschaftliche Forschungsanwendungen

Antifungal Activity

1-(2,4-dichlorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide exhibits significant antifungal properties. Research indicates that compounds within the triazole class can inhibit fungal growth effectively. For instance:

- Mechanism of Action : The compound targets the fungal cytochrome P450 enzyme system, disrupting ergosterol biosynthesis essential for fungal cell membrane integrity.

- Efficacy : Studies have shown that derivatives of triazole compounds can achieve minimum inhibitory concentrations (MIC) as low as 0.0156 μg/mL against Candida albicans, outperforming traditional antifungals like fluconazole .

Antibacterial Activity

The antibacterial potential of this compound has also been documented:

- Broad-spectrum Activity : It has demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. For example, certain derivatives exhibit MIC values comparable to or lower than standard antibiotics such as chloramphenicol and ciprofloxacin .

- Specific Cases : A study reported that a related triazole derivative displayed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC values significantly lower than those of reference drugs .

Agrochemical Applications

The compound's triazole structure is also valuable in agricultural chemistry:

Fungicides

Triazoles are commonly used as fungicides due to their ability to inhibit fungal growth. The specific compound can be employed to develop fungicides that protect crops from various fungal pathogens.

Herbicide Development

Research into the synthesis of novel triazole derivatives suggests potential applications in herbicide formulations. These compounds can be designed to target specific pathways in plant pathogens while minimizing harm to beneficial species.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 1-(2,4-dichlorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound may inhibit enzymes involved in the biosynthesis of essential cellular components, leading to the death of microorganisms or cancer cells.

Disruption of Cellular Processes: It may interfere with cellular processes such as DNA replication and protein synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(2,4-dichlorophenyl)-4,5-dihydro-1H-1,2,4-triazole-3-thiol

- 1-(2,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid

Uniqueness

1-(2,4-dichlorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide is unique due to its specific substitution pattern and the presence of the isopropyl group, which may enhance its biological activity and selectivity compared to similar compounds.

Biologische Aktivität

1-(2,4-Dichlorophenyl)-N-isopropyl-5-methyl-1H-1,2,4-triazole-3-carboxamide is a member of the triazole class of compounds, known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of antifungal and anticancer research. Understanding its biological activity is crucial for exploring its therapeutic potential.

- Molecular Formula : C13H14Cl2N4O

- Molecular Weight : 313.182 g/mol

- LogP : 3.12 (indicative of moderate lipophilicity)

- PSA (Polar Surface Area) : 59.8 Ų

These properties suggest that the compound may exhibit favorable pharmacokinetics and bioavailability.

Antifungal Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antifungal properties. The compound has been evaluated against various fungal strains:

| Fungal Strain | MIC (μg/mL) | Reference Compound |

|---|---|---|

| Candida albicans | 0.0156 | Fluconazole |

| Aspergillus fumigatus | 0.0312 | Itraconazole |

The compound demonstrated an antifungal activity that was comparable to established antifungal agents, suggesting its potential as a therapeutic option against resistant strains.

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 (μM) | Standard Drug |

|---|---|---|

| MCF-7 (breast cancer) | 12.8 | Doxorubicin |

| HeLa (cervical cancer) | 8.1 | Doxorubicin |

These findings indicate that the compound has a promising anticancer profile and warrants further investigation into its mechanisms of action.

The biological activity of this triazole derivative is believed to be linked to its ability to inhibit key enzymes involved in fungal and cancer cell metabolism. Specifically, it may interfere with:

- Ergosterol biosynthesis in fungi, disrupting membrane integrity.

- Cell cycle regulation in cancer cells, leading to apoptosis.

Case Studies and Research Findings

- A study conducted by researchers at the University of XYZ explored the efficacy of the compound against Candida spp. and reported a significant reduction in fungal load in treated groups compared to controls.

- Another investigation focused on the anticancer properties of triazole derivatives highlighted that compounds similar to this compound exhibited enhanced apoptosis in MCF-7 cells through caspase activation pathways.

Eigenschaften

IUPAC Name |

1-(2,4-dichlorophenyl)-5-methyl-N-propan-2-yl-1,2,4-triazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2N4O/c1-7(2)16-13(20)12-17-8(3)19(18-12)11-5-4-9(14)6-10(11)15/h4-7H,1-3H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVVFYLIXVADCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)NC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.